

Application Notes and Protocols: Base-Catalyzed Reactions of Ethyl (tosylmethyl)carbamate

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Compound of Interest

Compound Name: Ethyl (tosylmethyl)carbamate

Cat. No.: B407693

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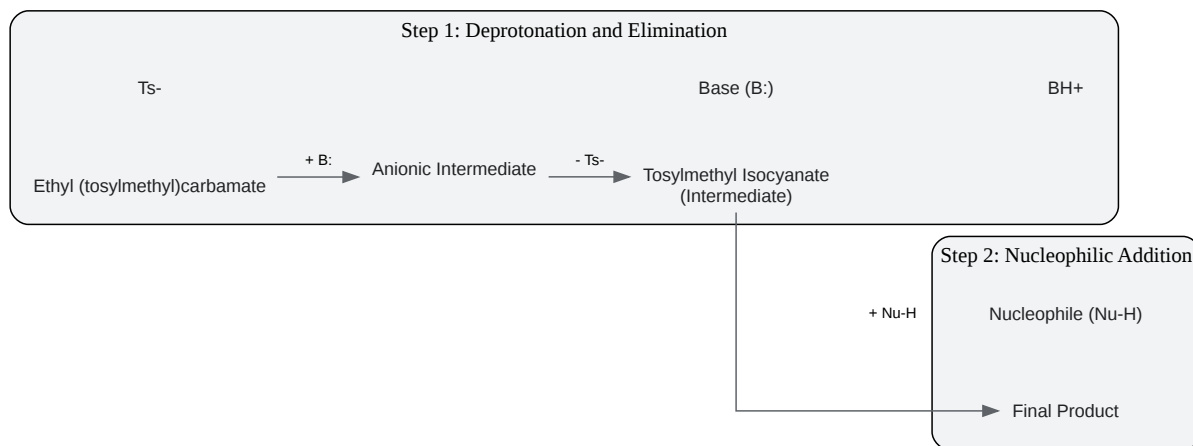
These application notes provide a comprehensive overview of the base-catalyzed reactions of **Ethyl (tosylmethyl)carbamate**, a versatile reagent in organic synthesis. The protocols detailed below are based on established chemical principles and available literature, offering a foundational guide for the synthesis of various functionalized molecules.

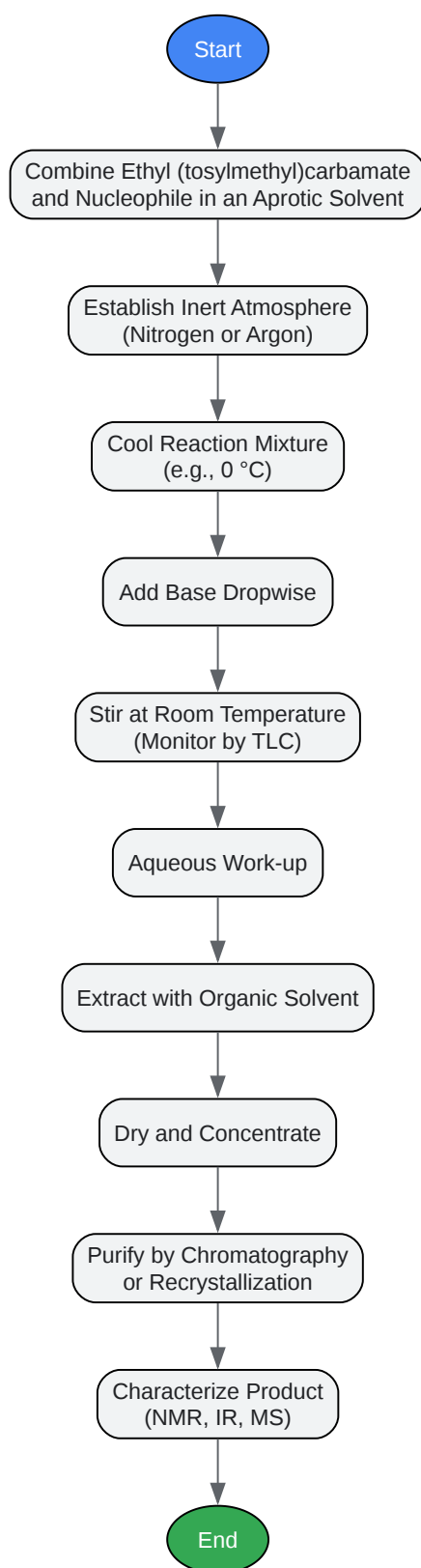
Introduction

Ethyl (tosylmethyl)carbamate is a valuable synthetic intermediate, particularly in the construction of ureas, thiocarbamates, and other carbamate derivatives. Its reactivity is centered around the acidity of the methylene proton adjacent to the sulfonyl group and the lability of the tosyl group as a leaving group. Under basic conditions, **Ethyl (tosylmethyl)carbamate** undergoes an elimination-addition reaction sequence, proceeding through a highly reactive tosylmethyl isocyanate intermediate. This intermediate can then be trapped by a variety of nucleophiles to afford a diverse range of products.^{[1][2]} This reactivity profile makes it a useful building block in the synthesis of complex molecules, including those with potential applications in drug discovery and development.

Reaction Mechanism

The base-catalyzed reactions of **Ethyl (tosylmethyl)carbamate** proceed via an elimination-addition mechanism. The reaction is initiated by the deprotonation of the carbon atom positioned between the sulfonyl and carbamate groups by a base. This is followed by the elimination of the tosyl group to form an isocyanate intermediate. This reactive intermediate is then attacked by a nucleophile to yield the final product.





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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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